7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a benzyl(methyl)amino group at the 7-position, a chlorine atom at the 5-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can yield the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput parallel synthesis techniques and automated reaction monitoring systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Amidation Reactions: The carboxamide group can participate in amidation reactions to form new amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino derivatives, while oxidation of the pyrazolopyrimidine core can produce oxidized derivatives with altered electronic properties .
Scientific Research Applications
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders.
Biological Studies: It has been used in studies investigating the inhibition of specific enzymes and receptors, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal biochemical processes . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Similar in structure but lacks the benzyl(methyl)amino group and chlorine atom.
Uniqueness
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity .
Properties
Molecular Formula |
C15H14ClN5O |
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Molecular Weight |
315.76 g/mol |
IUPAC Name |
7-[benzyl(methyl)amino]-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5O/c1-20(9-10-5-3-2-4-6-10)13-7-12(16)19-15-11(14(17)22)8-18-21(13)15/h2-8H,9H2,1H3,(H2,17,22) |
InChI Key |
HGTPBDQMFSSKKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=NC3=C(C=NN23)C(=O)N)Cl |
Origin of Product |
United States |
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